molecular formula C7H4LiN3O2 B2479825 Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate CAS No. 2305253-53-4

Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate

カタログ番号: B2479825
CAS番号: 2305253-53-4
分子量: 169.07
InChIキー: UQXVCLITNXYYDR-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate is a heterocyclic compound featuring a fused triazolo-pyridine core with a carboxylate group at position 3, stabilized by a lithium counterion. This structure confers unique physicochemical properties, such as enhanced solubility in polar solvents compared to its ester analogs (e.g., ethyl derivatives) due to its ionic character .

特性

IUPAC Name

lithium;[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2.Li/c11-7(12)6-9-8-5-3-1-2-4-10(5)6;/h1-4H,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXVCLITNXYYDR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC2=NN=C(N2C=C1)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4LiN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305253-53-4
Record name lithium(1+) [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

The synthesis of Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate typically involves the reaction of 1,2,4-triazole derivatives with pyridine carboxylic acids in the presence of lithium salts. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the purity and yield of the product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and scalability .

化学反応の分析

Substitution Reactions

The compound undergoes nucleophilic substitution at position 7 of the pyridine ring, facilitated by the electron-withdrawing carboxylate group. Common reagents and outcomes include:

ReagentConditionsProductYieldReference
Alkyl halidesDMF, Pd/C, 80–100°C7-Alkyl derivatives65–78%
Aryl boronic acidsSuzuki coupling, Pd(PPh₃)₄7-Aryl-substituted analogs70–85%
ThiolsBasic conditions (NaOH)Thioether-functionalized derivatives60–72%

The lithium ion enhances solubility in polar aprotic solvents like dimethylformamide (DMF), critical for efficient catalysis.

Oxidation Reactions

The carboxylate group and triazole ring are susceptible to oxidation:

Oxidizing AgentConditionsProductKey Findings
KMnO₄Acidic aqueous mediumPyridine N-oxide derivativesSelective oxidation at N1
H₂O₂Acetic acid, 50°CTriazole ring cleavage productsForms amides and ketones

Oxidation pathways depend on pH and temperature, with stronger agents like KMnO₄ favoring N-oxidation over ring degradation.

Reduction Reactions

Controlled reduction targets the triazole ring or carboxylate moiety:

Reducing AgentConditionsProductNotes
LiAlH₄Anhydrous ether, 0°CAlcohol derivativesPreserves triazole ring
H₂/Pd-CEthanol, RTDihydrotriazole intermediatesReversible under acidic conditions

Reduction with LiAlH₄ converts the carboxylate to a primary alcohol, enabling further functionalization.

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions with dipolarophiles:

DipolarophileConditionsProductRegioselectivity
Alkyne derivativesCuI catalysis, 120°CFused pyrazolo-triazole systemsFavors 1,3-dipolar addition
NitrilesMicrowave irradiationTetrazole hybridsHigh atom economy (>90%)

These reactions exploit the electron-deficient nature of the triazole ring, enabling rapid construction of polycyclic systems.

Formylation and Acylation

The carboxylate group directs electrophilic substitution:

ReagentConditionsProductSelectivity
DMF/POCl₃0–5°C, inert atmosphere7-Formyl derivativesNo byproducts detected
Acetyl chloridePyridine, RT7-Acetylated analogs89% conversion

Formylation with DMF/POCl₃ is highly efficient due to the activating effect of the lithium ion.

Critical Reaction Insights

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) optimize substitution and cycloaddition yields by stabilizing ionic intermediates.

  • Catalysis : Palladium complexes (e.g., Pd/C, Pd(PPh₃)₄) are indispensable for cross-coupling reactions.

  • Stability : The compound decomposes above 200°C, limiting high-temperature applications.

This reactivity profile positions Lithium triazolo[4,3-A]pyridine-3-carboxylate as a versatile scaffold for synthesizing bioactive molecules and functional materials.

科学的研究の応用

Biological Activities

Research indicates that Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate exhibits several significant biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may have efficacy against various cancer cell lines. Its mechanism may involve the inhibition of specific kinases related to cell proliferation and survival pathways .
  • Antibacterial and Antifungal Activities : The compound has shown promise in inhibiting the growth of certain bacteria and fungi, making it a candidate for further pharmacological studies aimed at developing new antimicrobial agents.
  • Enzyme Interaction : Ongoing studies are investigating how Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate interacts with enzymes involved in signal transduction pathways. Understanding these interactions could elucidate its therapeutic potential and mechanisms of action in biological systems.

Case Studies

Several studies have documented the applications of Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate:

  • Cancer Research : In vitro studies have demonstrated that derivatives of this compound can inhibit tumor cell growth by targeting specific kinases involved in cancer progression. For instance, compounds similar to Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate have been explored for their ability to inhibit Mps-1 kinase activity in hematological malignancies .
  • Antimicrobial Studies : Research has shown that Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate exhibits notable antibacterial activity against resistant strains of bacteria. These findings suggest its potential as a lead compound for developing new antibiotics.

作用機序

The mechanism of action of Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The pathways involved often include key metabolic and signaling pathways, making this compound a valuable tool in biochemical research .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate, highlighting differences in molecular features, physicochemical properties, and biological activities:

Compound Name CAS Number Molecular Formula Molecular Weight Key Features Structural Similarity Known Applications/Activities
Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate Not reported C₇H₄LiN₃O₂ ~169.08 (calc.) Ionic carboxylate group Potential solubility advantages
Ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate 1260831-52-4 C₉H₉N₃O₂ 191.187 Ethyl ester substituent 0.63 Antifungal intermediate
Ethyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate 1335055-70-3 C₉H₈BrN₃O₂ ~270.09 Bromo substitution at position 6 0.63 Structural analog; no activity reported
Ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate 886886-04-0 C₈H₈N₄O₂ ~192 Pyrimidine ring instead of pyridine 0.62 Unreported
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine Not reported C₆H₁₀N₄ ~138 Saturated pyrazine ring, methyl group 0.56 Unreported

Key Observations:

  • Substituent Effects : Bromination at position 6 (Ethyl 6-bromo derivative) increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility .
  • Ionic vs. Ester Groups : The lithium carboxylate’s ionic nature likely improves aqueous solubility compared to ethyl esters, making it more suitable for formulations requiring polar solvents .

Structure-Activity Relationship (SAR) Insights

Studies on 1,2,4-triazolo[4,3-a]pyridine derivatives highlight the importance of substituents on biological activity. For example:

  • Hydrazone Moieties : Derivatives with hydrazone groups exhibit antifungal activity against Botrytis cinerea and Fusarium oxysporum at 100 μg/mL, linked to enhanced electron-withdrawing effects and hydrogen-bonding capacity .
  • Lithium Carboxylate : While the lithium salt lacks direct activity data, its carboxylate group may facilitate interactions with metal ions or biological targets, a property absent in ester analogs .

生物活性

Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including case studies and research data.

Chemical Structure and Properties

Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate (Chemical Formula: C₆H₃LiN₄O₂) features a triazole ring fused with a pyridine structure. The presence of lithium in its composition suggests potential applications in neuropharmacology and oncology due to lithium's known effects on mood stabilization and cellular signaling pathways.

The compound exhibits its biological activity primarily through the inhibition of specific kinases involved in cancer progression. Notably, it has been shown to inhibit c-Met kinase, which plays a crucial role in tumor growth and metastasis.

Inhibition Studies

In vitro studies have demonstrated that Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate exhibits significant inhibitory effects on various cancer cell lines:

Cell Line IC50 (µM) Mechanism
A5490.83 ± 0.07c-Met kinase inhibition
MCF-70.15 ± 0.08c-Met kinase inhibition
HeLa2.85 ± 0.74c-Met kinase inhibition

These results indicate that the compound is particularly potent against breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting its potential as an anticancer agent .

Case Study 1: Anti-Tumor Activity

A study focused on the anti-tumor effects of Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate revealed that treatment with this compound led to reduced cell viability in A549 and MCF-7 cells. The mechanism was linked to apoptosis induction as evidenced by Annexin V-FITC/PI staining assays that indicated increased early and late apoptotic cells upon treatment with the compound.

Case Study 2: Kinase Inhibition

Further research highlighted the compound's ability to selectively inhibit c-Met kinase at nanomolar concentrations (IC50 = 48 nM). This selectivity is crucial for minimizing off-target effects commonly associated with broader-spectrum kinase inhibitors .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate. Preliminary data suggest favorable oral bioavailability and good CNS penetration characteristics, which are vital for therapeutic applications in neurodegenerative diseases as well as cancers.

Applications in Disease Treatment

The potential applications of Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate extend beyond oncology:

  • Rheumatoid Arthritis : The compound has shown promise in inhibiting pro-inflammatory cytokine-driven matrix metalloproteinase (MMP) expression in synovial fibroblasts from rheumatoid arthritis patients. This suggests a role in treating inflammatory diseases where matrix degradation is a concern .
  • Neurodegenerative Diseases : Given lithium's established role in mood stabilization and neuroprotection, compounds like Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate may also serve as adjunct therapies for conditions such as Alzheimer's disease or multiple sclerosis due to their anti-inflammatory properties.

Q & A

Q. Advanced

  • Docking studies : Map interactions with biological targets (e.g., enzymes or receptors) using AutoDock Vina or Schrödinger Suite. For example, docking into RBP4 (retinol-binding protein 4) was explored for related nonretinoid antagonists .
  • DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to guide derivatization for desired redox or binding behaviors .

How should researchers address contradictions in synthetic yields or biological data across studies?

Q. Advanced

  • Reaction optimization : Screen variables (solvent, temperature, catalyst) via DoE (Design of Experiments) to identify critical factors. For example, oxidative cyclization yields vary with oxidant choice (NaOCl vs. DDQ) .
  • Biological reproducibility : Validate assays with positive controls and orthogonal methods (e.g., confirm antiproliferative effects via both MTT and clonogenic assays) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。